11(alpha)-methoxysaikosaponin F
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Overview
Description
11(alpha)-methoxysaikosaponin F is a naturally occurring triterpenoid saponin compound. It is primarily isolated from the roots of Bupleurum species, which are widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11(alpha)-methoxysaikosaponin F involves several steps, starting from the extraction of saikosaponins from Bupleurum roots. The key steps include:
Extraction: The roots are extracted using solvents like ethanol or methanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate saikosaponins.
Methoxylation: The isolated saikosaponins undergo methoxylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions to introduce the methoxy group at the alpha position.
Industrial Production Methods
Industrial production of this compound typically follows the same extraction and isolation steps but on a larger scale. Advanced chromatographic techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
11(alpha)-methoxysaikosaponin F undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various methoxy derivatives.
Scientific Research Applications
11(alpha)-methoxysaikosaponin F has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other triterpenoid saponins and derivatives.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, inflammation, and immune disorders.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of 11(alpha)-methoxysaikosaponin F involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.
Hepatoprotective: It enhances the antioxidant defense system and reduces oxidative stress in liver cells.
Immunomodulatory: It regulates the activity of immune cells, including T cells and macrophages, through various signaling pathways.
Comparison with Similar Compounds
11(alpha)-methoxysaikosaponin F is compared with other saikosaponins and triterpenoid saponins:
Saikosaponin A: Similar in structure but lacks the methoxy group at the alpha position. It has comparable anti-inflammatory and hepatoprotective effects.
Saikosaponin D: Another related compound with similar pharmacological activities but different molecular targets.
Ginsenosides: Triterpenoid saponins from ginseng with distinct structural features and broader therapeutic applications.
Conclusion
This compound is a valuable compound with significant pharmacological potential. Its diverse chemical reactions and wide range of scientific research applications make it a promising candidate for further studies and industrial applications.
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBQEHLOFWDOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H82O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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